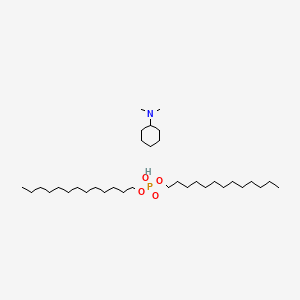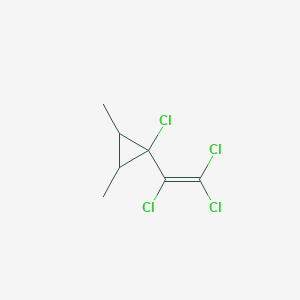
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This particular compound is characterized by the presence of chlorine and trichloroethenyl groups attached to the cyclopropane ring, making it a halogenated cyclopropane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane typically involves the cyclopropanation of alkenes using halogenated reagents. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with trichloroethylene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, helps in purifying the final product.
化学反応の分析
Types of Reactions
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of dechlorinated cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dechlorinated cyclopropane derivatives.
科学的研究の応用
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane involves its interaction with molecular targets through its halogenated groups. The chlorine atoms can participate in electrophilic reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological and chemical systems.
類似化合物との比較
Similar Compounds
1-Chloro-2,3-dimethylcyclopropane: Lacks the trichloroethenyl group, making it less reactive in certain substitution reactions.
1-Bromo-2,3-dimethyl-1-(trichloroethenyl)cyclopropane: Similar structure but with bromine instead of chlorine, which can affect its reactivity and interaction with other molecules.
1-Chloro-2,3-dimethyl-1-(dichloroethenyl)cyclopropane: Contains fewer chlorine atoms, leading to different chemical properties and reactivity.
Uniqueness
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane is unique due to its specific arrangement of chlorine and trichloroethenyl groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
72853-03-3 |
|---|---|
分子式 |
C7H8Cl4 |
分子量 |
233.9 g/mol |
IUPAC名 |
1-chloro-2,3-dimethyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C7H8Cl4/c1-3-4(2)7(3,11)5(8)6(9)10/h3-4H,1-2H3 |
InChIキー |
RATVDIYNTTZAKW-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1(C(=C(Cl)Cl)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


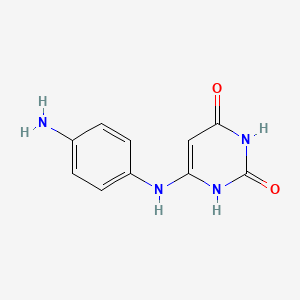
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
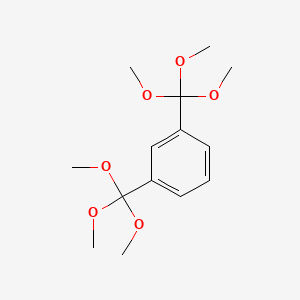

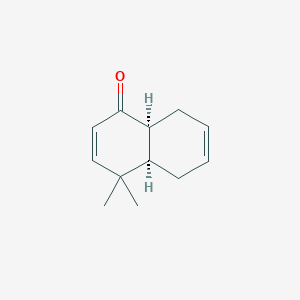
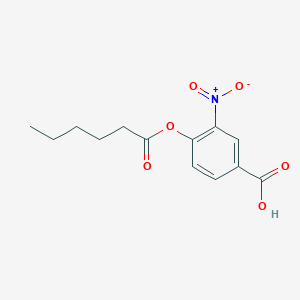
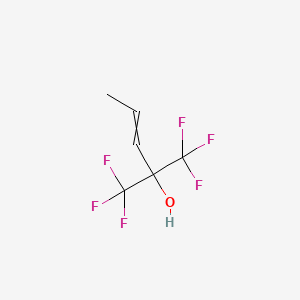
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
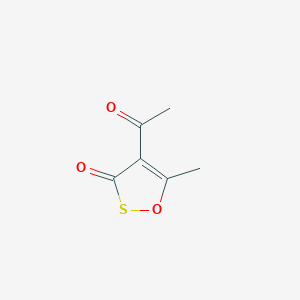
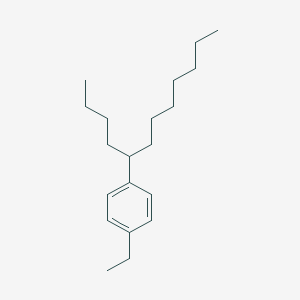
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
